molecular formula C3H4FNO B1328906 2-Fluoroethyl isocyanate CAS No. 505-12-4

2-Fluoroethyl isocyanate

Cat. No. B1328906
CAS RN: 505-12-4
M. Wt: 89.07 g/mol
InChI Key: JNAJXLFIFYAWRN-UHFFFAOYSA-N
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Description

2-Fluoroethyl isocyanate is a chemical compound with the formula C3H4FNO . It belongs to the isocyanate family, which are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .


Synthesis Analysis

Isocyanates, including 2-Fluoroethyl isocyanate, can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The 2-Fluoroethyl isocyanate molecule contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate (aliphatic) .


Chemical Reactions Analysis

Isocyanates, including 2-Fluoroethyl isocyanate, react with small molecules such as water, alcohols, and amines. Hydrolysis can occur across both the N=C and C=O bonds of isocyanates via concerted mechanisms to form carbamate or imidic acid .


Physical And Chemical Properties Analysis

Isocyanates are highly reactive and relatively low molecular weight aromatic and aliphatic compounds . The family is defined by the isocyanate functional group (−N=C=O). Most commercial isocyanates contain one or two isocyanate groups, attached to an aliphatic or an aromatic moiety .

Scientific Research Applications

Polyurethane Production

2-Fluoroethyl isocyanate: plays a significant role in the production of polyurethanes (PUs), which are utilized in various industries due to their excellent mechanical, chemical, and physical properties. The compound’s reactivity with hydroxyl-containing compounds forms the backbone of PUs, leading to applications in protective coatings, adhesives, and insulation materials .

Bio-Based Isocyanate Development

Environmental concerns about fossil-based isocyanates have spurred research into bio-based alternatives2-Fluoroethyl isocyanate can be synthesized from biomass, contributing to the development of green polyurethanes with comparable properties to their fossil-based counterparts .

Blocked Isocyanate Applications

In the realm of blocked isocyanates, 2-Fluoroethyl isocyanate is used to create compounds with controlled reactivity. These blocked isocyanates find applications beyond traditional polyurethane-based polymers, such as in coatings and fire retardants, where they offer improved storage stability and processing advantages .

High-Performance Materials

The unique structure of 2-Fluoroethyl isocyanate allows for the creation of high-performance materials with tunable melt temperatures and mechanical properties. These materials are suitable for applications that demand exceptional durability and resistance to harsh conditions .

Fluorinated Polymer Applications

Fluorinated polymers, which include 2-Fluoroethyl isocyanate as a building block, exhibit increased service temperatures, reduced flammability, and outstanding electrical and optical properties. These characteristics make them ideal for low surface energy coatings and other industrial applications .

Fluorinated Surfactant Synthesis

The compound’s ability to introduce fluorine atoms into surfactants leads to the production of non-bioaccumulable fluorinated surfactants. These surfactants are used in emulsion polymerization, handling membrane proteins, and leather manufacturing, offering high surface activity and thermal and chemical stability .

Analytical and Experimental Research

2-Fluoroethyl isocyanate: is also important in analytical chemistry, where it is used to study the properties and behaviors of various isocyanate compounds. Its reactivity and stability make it a valuable reference material in experimental setups .

Environmental and Safety Studies

Due to the potential hazards associated with isocyanates, 2-Fluoroethyl isocyanate is often used in environmental and safety studies to develop safer handling practices and to assess the environmental impact of isocyanate use in industry .

Mechanism of Action

Target of Action

The primary target of 2-Fluoroethyl isocyanate is cellular macromolecules. Specifically, it binds irreversibly to these molecules, affecting their function and structure .

Mode of Action

The compound’s mode of action involves two key chemical activities : The compound’s mode of action involves two key chemical activities: alkylation and carbamoylation. Let’s break it down:

Biochemical Pathways

The affected pathways include DNA repair mechanisms and other cellular processes. For instance:

Result of Action

The molecular and cellular effects include:

Action Environment

Environmental factors play a crucial role:

Safety and Hazards

Exposure to isocyanates, including 2-Fluoroethyl isocyanate, can cause severe health effects such as irritation of skin and mucous membranes, chest tightness, and difficulty breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Therefore, future research may focus on the development of such techniques, as well as the exploration of new applications and safer alternatives for isocyanates .

properties

IUPAC Name

1-fluoro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FNO/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAJXLFIFYAWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198512
Record name Isocyanic acid, 2-fluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroethyl isocyanate

CAS RN

505-12-4
Record name Ethane, 1-fluoro-2-isocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanic acid, 2-fluoroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, 2-fluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-isocyanatoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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